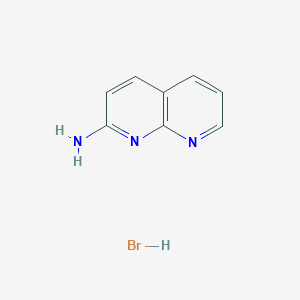

1,8-Naphthyridin-2-amine hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,8-naphthyridin-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.BrH/c9-7-4-3-6-2-1-5-10-8(6)11-7;/h1-5H,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCCJNIJKLKASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,8 Naphthyridin 2 Amine Hydrobromide and Its Precursors

Classical Cyclization Reactions for the 1,8-Naphthyridine (B1210474) Ring System

The construction of the 1,8-naphthyridine ring system often relies on adaptations of classical quinoline (B57606) syntheses, utilizing aminopyridine precursors in place of anilines. Several established methods have been successfully employed to generate this bicyclic heteroaromatic framework.

Friedländer Condensation Approaches to 1,8-Naphthyridine Derivatives

The Friedländer condensation is one of the most versatile and widely used methods for synthesizing 1,8-naphthyridines. kthmcollege.ac.in This reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position with a compound containing an active methylene (B1212753) group. nih.gov

Typically, 2-aminonicotinaldehyde or its derivatives are reacted with various ketones, β-dicarbonyl compounds, or other active methylene compounds in the presence of an acid or base catalyst to yield substituted 1,8-naphthyridines. researchgate.net A range of catalysts and conditions have been developed to improve the efficiency and environmental footprint of this reaction. For instance, the use of ionic liquids as both solvent and catalyst has been shown to facilitate the synthesis of 1,8-naphthyridine derivatives with high yields. nih.gov Similarly, green chemistry approaches utilizing water as a solvent with catalysts like lithium hydroxide (B78521) have been successfully implemented. researchgate.net

The reaction conditions for the Friedländer condensation can be tailored to accommodate a variety of substrates, as illustrated in the following table:

| Catalyst/Solvent System | Reactants | Product Type | Reference |

| Ionic Liquid | 2-amino-3-pyridinecarboxaldehyde (B47744) and α-methylene carbonyl compounds | Substituted 1,8-naphthyridines | kthmcollege.ac.in |

| LiOH/Water | 2-aminonicotinaldehyde and methyl vinyl ketone | Alkoxy-substituted 1,8-naphthyridine | researchgate.net |

| Piperidine (B6355638) (solvent-free) | 2-aminonicotinaldehyde and N-arylcyanoacetamides | 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides | researchgate.net |

Skraup and Doebner-Von Miller Related Syntheses of Naphthyridines

The Skraup and Doebner-Von Miller reactions, traditionally used for quinoline synthesis, can be adapted for the preparation of naphthyridines. researchgate.net The Skraup reaction involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov For the synthesis of 1,8-naphthyridine, 2-aminopyridine is the required starting material. google.com Early attempts to apply this reaction to aminopyridines were often met with low yields; however, the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) has been shown to improve the yield of 1,8-naphthyridine from pyridin-2-amine to 30%. researchgate.net

The Doebner-Von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. science-revision.co.uk This reaction has also been applied to the synthesis of 1,8-naphthyridines. For example, the reaction of 2,6-diaminopyridine (B39239) in a Doebner reaction has been shown to produce a 1,8-naphthyridine derivative due to the strong electron-releasing nature of the second amino group, which facilitates the necessary cyclization. nih.govoregonstate.edu

Combes Reaction for 2,6-Diaminopyridine Derivatives

The Combes reaction provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones. This methodology has been extended to the synthesis of 1,8-naphthyridine derivatives. Specifically, the condensation of 2,6-diaminopyridine with various 1,3-diketones in the presence of polyphosphoric acid (PPA) yields 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. google.com

Niementowski Reaction for 1,8-Naphthyridine-2,4-diols

The Niementowski reaction, which typically involves the condensation of anthranilic acid with a ketone or aldehyde to form a γ-hydroxyquinoline, can be conceptually applied to aminopyridine carboxylic acids. researchgate.net One reported route to a 1,8-naphthyridine system via a Niementowski-type synthesis starts from ethyl 2-amino-6-phenylnicotinate. chemguide.co.uk Another approach involves the reaction of substituted 2-aminopyridines with diethyl malonate, which yields 2,4-dihydroxy-1,8-naphthyridines.

Gould-Jacobs Type Reactions in 1,8-Naphthyridine Formation

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME). libretexts.org This reaction has been successfully adapted for the synthesis of the 1,8-naphthyridine core. The process involves the initial condensation of a 2-aminopyridine derivative with EMME, followed by a thermal cyclization to form the bicyclic system. google.com For example, the reaction of 6-substituted-2-aminopyridine with EMME, followed by thermal cyclization in diphenyl ether, yields ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates. google.com

Targeted Synthesis of 1,8-Naphthyridin-2-amine (B92204)

The synthesis of 1,8-Naphthyridin-2-amine can be achieved through several strategic approaches, often utilizing the aforementioned cyclization reactions with appropriately substituted precursors.

One prominent method involves a Friedländer condensation utilizing 2,6-diaminopyridine-3-carboxaldehyde. The synthesis of this key aldehyde precursor can be accomplished via a Reimer-Tiemann reaction on 2,6-diaminopyridine or through a directed ortho-metalation strategy.

Another effective route is the condensation of 2-aminonicotinaldehyde with cyanoacetamide or its N-aryl derivatives in the presence of a base like piperidine. This reaction proceeds efficiently under solvent-free conditions to afford 2-amino-1,8-naphthyridine-3-carboxamides, which can then be further manipulated if necessary. researchgate.net

A multi-step synthesis starting from the commercially available 2,6-diaminopyridine has also been reported. Condensation with 3-oxo-butyraldehyde dimethyl acetal (B89532) yields 2-amino-7-methyl-1,8-naphthyridine. nih.gov This intermediate can then be subjected to further functional group manipulations to arrive at other 2-amino-1,8-naphthyridine derivatives. nih.gov

The final step in the preparation of the target compound is the formation of the hydrobromide salt. This is typically achieved by treating a solution of the free amine, 1,8-Naphthyridin-2-amine, with hydrobromic acid. Alternatively, anhydrous hydrogen bromide gas can be bubbled through a solution of the amine in a suitable organic solvent, or it can be generated in situ by reacting an appropriate reagent like acetyl bromide with an alcohol. researchgate.net

Condensation of 2,6-Diaminopyridine with 1,1,3,3-Tetramethoxypropane

A foundational method for the synthesis of the 1,8-naphthyridine scaffold involves the condensation of a substituted pyridine (B92270) with a 1,3-dicarbonyl compound or its equivalent. Specifically, 2-amino-7-methyl-1,8-naphthyridine can be synthesized through the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, which serves as a precursor to 1,1,3,3-tetramethoxypropane. nih.gov This reaction, a variation of the Friedländer annulation, provides a direct route to the bicyclic naphthyridine system. The initial product, 2-amino-7-methylnaphthyridine, can then undergo further functional group manipulations to yield other derivatives. nih.gov

One-Pot Multicomponent Reactions for Amino-1,8-Naphthyridines

One-pot multicomponent reactions (MCRs) have emerged as an efficient and atom-economical approach for the synthesis of complex heterocyclic systems like 1,8-naphthyridines. jetir.orgresearchgate.net These reactions involve the combination of three or more reactants in a single step to form the final product, which incorporates substantial portions of all the starting materials. jetir.org For the synthesis of amino-1,8-naphthyridine derivatives, a common MCR involves the reaction of an aromatic aldehyde, malononitrile (B47326), and 2-aminopyridine in the presence of a catalyst. jetir.org This strategy allows for the rapid generation of a diverse library of substituted 1,8-naphthyridines. researchgate.net The use of catalysts such as ammonium (B1175870) metavanadate can promote the reaction under mild, room temperature conditions, offering high yields and short reaction times. jetir.org

A notable example is the three-component condensation of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes, which can be facilitated by a Lewis acid catalyst to produce 1,8-naphthyridine derivatives in good yields under mild conditions. organic-chemistry.org

Conversion of Halogenated 1,8-Naphthyridine Precursors to 1,8-Naphthyridin-2-amine Analogs via Nucleophilic Substitution

A versatile method for introducing an amino group at the C2 position of the 1,8-naphthyridine ring is through nucleophilic aromatic substitution (SNAr) on a halogenated precursor. 2-Chloro-1,8-naphthyridine (B101967) derivatives serve as common substrates for this transformation. The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogens.

For instance, 2-amino-7-chloro-1,8-naphthyridine can be reacted with various amines to displace the chloride and introduce a different amino substituent at the 7-position. nih.gov Similarly, the chlorine at the 2-position can be displaced by an amino group. This approach is not limited to chlorine; other halogens like bromine can also serve as effective leaving groups. The reaction conditions for these substitutions can vary, often requiring elevated temperatures and the use of a base. nih.gov

Palladium-Catalyzed Amination Strategies for Naphthyridine Cores

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds and are applicable to the synthesis of amino-1,8-naphthyridines. nih.gov This methodology allows for the coupling of halogenated or triflate-substituted naphthyridines with a wide range of primary and secondary amines under relatively mild conditions.

The general protocol involves a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand, like Xantphos, in the presence of a base, such as K₂CO₃ or Cs₂CO₃. nih.govacs.org This catalytic system facilitates the amination of chloro- and dichloro-1,8-naphthyridines, enabling the synthesis of both mono- and di-aminated products. acs.org The choice of ligand and base is crucial for the efficiency and selectivity of the reaction. This method offers excellent functional group tolerance, making it a valuable tool for the synthesis of complex 1,8-naphthyridine derivatives. acs.org

Formation of the Hydrobromide Salt of 1,8-Naphthyridin-2-amine

The formation of a hydrobromide salt of 1,8-naphthyridin-2-amine is typically achieved by treating the free base with hydrobromic acid (HBr). The basic nitrogen atoms of the naphthyridine ring and the exocyclic amino group can be protonated by the strong acid. The cyclization of o-(cyanomethyl)pyridinecarbonitriles with anhydrous hydrogen bromide in diethyl ether at low temperatures can lead to the formation of bromo- and amino-substituted naphthyridines, which are hydrobromide salts. thieme-connect.de

Modern Catalytic and Green Chemistry Approaches in 1,8-Naphthyridine Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and green reaction media for the synthesis of 1,8-naphthyridines.

Ionic Liquid-Catalyzed Friedländer Reactions for 1,8-Naphthyridines

The Friedländer reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, is a classic and straightforward method for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govacs.org Traditionally, this reaction has been catalyzed by acids or bases, which can be hazardous and difficult to recycle. nih.gov

To address these limitations, ionic liquids (ILs) have been investigated as alternative catalysts and reaction media. nih.govacs.org Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]), have shown remarkable catalytic activity in promoting the Friedländer synthesis of 1,8-naphthyridine derivatives. nih.govacs.orgxdhg.com.cn These reactions can often be carried out under solvent-free conditions, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. nih.govxdhg.com.cn This approach offers a greener and more efficient route to 1,8-naphthyridines, with high yields and simplified product isolation. nih.govacs.org Furthermore, the use of a biocompatible ionic liquid like choline (B1196258) hydroxide in water has been reported for the gram-scale synthesis of 1,8-naphthyridines, representing a significant advancement in green synthesis. researchgate.net

Catalyst-Free Conditions for Naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives, including the precursor 1,8-naphthyridin-2-amine, can be achieved under catalyst-free and solvent-free conditions, aligning with the principles of green chemistry. These methodologies often involve multicomponent reactions (MCRs) that offer advantages such as high atom economy, simplified purification processes, and reduced environmental impact.

One notable approach involves the condensation of 2-aminonicotinaldehyde with various active methylene compounds. This reaction proceeds efficiently at room temperature in the absence of a catalyst to furnish 1,8-naphthyridines in high yields. researchgate.net The reaction is typically complete within a few minutes and produces products in a high state of purity. researchgate.net

Another efficient, catalyst-free method for the synthesis of substituted 2-aminopyridines, which are key precursors for 1,8-naphthyridine synthesis, utilizes a three-component reaction. This one-pot synthesis demonstrates an easy and efficient route to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions. nih.govresearchgate.net The reaction mechanism is proposed to initiate with a Knoevenagel reaction between an enaminone and malononitrile, followed by the addition of a primary amine and subsequent cyclization and aromatization to yield the 2-aminopyridine structure. nih.gov The optimization of this reaction has shown that the best yields are obtained at 80 °C over a period of 3 hours. nih.gov

The Friedländer annulation is a classical and versatile method for the synthesis of quinolines and by extension, naphthyridines. While traditionally catalyzed by acids or bases, variations of this reaction can be performed under catalyst-free conditions, often utilizing ionic liquids as both the solvent and promoter, or under solvent-free conditions. nih.govacs.org For instance, the reaction of 2-amino-3-pyridinecarboxaldehyde with α-methylene carbonyl compounds can be carried out in a basic ionic liquid at 80 °C to produce 1,8-naphthyridine derivatives. nih.gov

Research has also demonstrated the synthesis of 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides through the condensation of 2-aminonicotinaldehyde with N-arylcyanoacetamides in the presence of piperidine under solvent-free conditions. researchgate.net This method is characterized by its simplicity, efficiency, and excellent yields at room temperature. researchgate.net

The following tables summarize the findings from various research efforts on the catalyst-free synthesis of 1,8-naphthyridine precursors and derivatives.

Table 1: Catalyst-Free Synthesis of 2-Amino-3-cyanopyridine Derivatives nih.gov

| Entry | Enaminone | Primary Amine | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Enaminone 1 | Benzylamine | Room Temp | 24 | 0 |

| 2 | Enaminone 1 | Benzylamine | 40 | 24 | 20 |

| 3 | Enaminone 1 | Benzylamine | 60 | 6 | 40 |

| 4 | Enaminone 1 | Benzylamine | 80 | 3 | Best Yield |

Table 2: Synthesis of 2-Aminopyridines under Mild, Catalyst-Free Conditions nih.gov

| Entry | Amine | Conditions | Yield (%) |

|---|---|---|---|

| a | Piperidine | A | 92 |

| b | Morpholine | A | 95 |

| c | Pyrrolidine | B | 88 |

| d | N-Methylbenzylamine | C | 91 |

| e | Aniline | C | 75 |

Conditions: A: 4.0 eq. amine, DMSO, 50 °C; B: neat amine (ca. 0.4–0.5M), rt; C: neat amine (ca. 0.4–0.5M), 50 °C. nih.gov

Chemical Reactivity and Derivatization of 1,8 Naphthyridin 2 Amine Hydrobromide

Reactivity of the Amine Functional Group

The exocyclic amino group at the C-2 position is a key site for derivatization. Its nucleophilic character allows for a range of transformations, including alkylation, acylation, and condensation reactions, providing a versatile handle for synthesizing a diverse library of substituted 1,8-naphthyridine (B1210474) compounds.

N-Alkylation and Acylation Reactions

The primary amino group of 1,8-naphthyridin-2-amine (B92204) can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modifying the steric and electronic properties of the parent molecule.

N-Alkylation typically involves the reaction of the amine with alkyl halides or other alkylating agents. wikipedia.org The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. youtube.com Due to the potential for overalkylation, reaction conditions must be carefully controlled to achieve mono-alkylation selectively. researchgate.netrsc.org For instance, the synthesis of N-(3-aminopropyl)-5,6,7-trimethyl-1,8-naphthyridine-2-amine (APATMND) from its parent 2-amino-1,8-naphthyridine derivative demonstrates a specific application of N-alkylation to introduce a flexible, positively charged side-chain. nih.gov

N-Acylation is another common transformation, converting the primary amine into an amide. This is typically achieved using acylating agents such as acyl chlorides or carboxylic anhydrides. semanticscholar.orgreddit.com The resulting amide bond is a stable functional group found in numerous biologically active compounds. google.com Research has shown the successful synthesis of various N-aminoacylnaphthyridine derivatives, which serve as fluorogenic substrates for detecting bacteria. nih.gov For example, 2-N-(β-alanyl)amino-5,7-dialkylnaphthyridines were synthesized in good yields, highlighting the utility of N-acylation for attaching peptide fragments to the naphthyridine scaffold. nih.gov

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-1,8-naphthyridin-2-amine | wikipedia.orgnih.gov |

| N-Acylation | Acyl Chloride / Anhydride, Base | N-Acyl-1,8-naphthyridin-2-amine (Amide) | semanticscholar.orgnih.gov |

Condensation Reactions with Carbonyl Compounds

The nucleophilic primary amine of 1,8-naphthyridin-2-amine readily undergoes condensation reactions with aldehydes and ketones. rroij.com This reaction, typically acid-catalyzed, involves the initial formation of a hemiaminal intermediate, which then dehydrates to form a C=N double bond. ispub.com The products of these reactions are imines, commonly known as Schiff bases. sphinxsai.com

The reactivity of amino-pyridines in condensation reactions is well-established and is a cornerstone of various heterocyclic syntheses. The Friedländer synthesis, for example, which is a classic method for preparing quinolines and naphthyridines, proceeds through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. rsc.orgorganic-chemistry.org This highlights the inherent tendency of the 2-amino-pyridine substructure within 1,8-naphthyridin-2-amine to react with carbonyl functionalities.

Formation of Imine and Amide Derivatives

The reactions described in the preceding sections lead directly to the formation of important imine and amide derivatives of 1,8-naphthyridin-2-amine.

Imine Derivatives (Schiff Bases): The condensation of 1,8-naphthyridin-2-amine with various aromatic or aliphatic aldehydes yields the corresponding Schiff bases. ispub.com These compounds are valuable in coordination chemistry as ligands and are investigated for their biological activities. nih.gov The formation of the azomethine (-N=CH-) linkage is reversible and can be hydrolyzed under acidic conditions. rroij.com The synthesis of phenolic Schiff bases from substituted 7-amino-1,8-naphthyridines and salicylaldehyde demonstrates this transformation on the naphthyridine core.

Amide Derivatives: As products of N-acylation, amide derivatives are a major class of compounds derived from 1,8-naphthyridin-2-amine. google.com The synthesis of these derivatives is a key strategy in drug discovery programs. For example, a series of 2-amino-1,8-naphthyridine-3-carboxamide derivatives have been synthesized and investigated as antimicrobial agents. google.com Similarly, N-acyl derivatives of 1,8-naphthyridine-3-carboxylic acid have been prepared by reacting the carboxylic acid with various amines, showcasing the versatility of amide bond formation in this chemical family. nih.gov

| Starting Material | Reagent | Product Class | Specific Example | Reference |

| 7-Amino-2,4-dimethyl-1,8-naphthyridine | Salicylaldehyde | Imine (Schiff Base) | (E)-2-(((7-amino-2,4-dimethyl-1,8-naphthyridin-2-yl)imino)methyl)phenol | |

| 2-Amino-5,7-dialkyl-1,8-naphthyridine | β-Alanine derivative | Amide | 2-N-(β-Alanyl)amino-5,7-dialkylnaphthyridine | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid | Various Amines | Amide | N-substituted-1,8-naphthyridine-3-carboxamides | nih.gov |

Reactions Involving the Naphthyridine Heterocycle

The naphthyridine ring system, being composed of two fused pyridine (B92270) rings, is inherently electron-deficient. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when activated by a suitable leaving group.

Electrophilic Aromatic Substitution (SEAr) Reactions

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are challenging on the 1,8-naphthyridine nucleus. wikipedia.orgmasterorganicchemistry.com The two ring nitrogens act as strong deactivating groups by inductively withdrawing electron density from the ring carbons, making the system less nucleophilic and thus less reactive towards electrophiles. youtube.com

While the 2-amino group is a potent activating, ortho-, para-directing group, its effect may not be sufficient to overcome the strong deactivation by the heterocyclic nitrogen atoms. Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration), the basic nitrogen atoms of the pyridine rings and the exocyclic amino group can become protonated. This protonation further deactivates the ring system towards electrophilic attack. core.ac.uk Research on the nitration of a related substituted 7-amino-1,8-naphthyridine has described the reaction as "unusual," suggesting that such substitutions can be complex and may not follow predictable patterns. researchgate.net Direct and high-yielding SEAr reactions on 1,8-naphthyridin-2-amine are not commonly reported, indicating that this is not a preferred pathway for its functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Naphthyridines

In stark contrast to its inertness towards electrophiles, the electron-deficient 1,8-naphthyridine ring is well-suited for nucleophilic aromatic substitution (SNAr). This reaction provides a powerful method for introducing a wide variety of substituents onto the heterocyclic core. For SNAr to occur, a precursor bearing a good leaving group, typically a halogen (Cl, Br), is required at the substitution site. nih.gov

The reaction of 2-bromo- or 2-chloro-1,8-naphthyridine (B101967) with potassium amide in liquid ammonia (B1221849) to produce 2-amino-1,8-naphthyridine is a classic example of SNAr at the C-2 position. researchgate.net This transformation demonstrates that the C-2 position is activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide ion to restore aromaticity.

This strategy is widely employed for the synthesis of substituted naphthyridines. For example, 2-chloro-1,8-naphthyridine-3-carbaldehydes have been shown to react with various nucleophiles like sodium azide (B81097) (to form tetrazoles) and sodium sulfide (to form thiols), demonstrating the utility of a C-2 chloro substituent as a leaving group. tsijournals.comsemanticscholar.org

| Halogenated Substrate | Nucleophile | Product | Reference |

| 2-Bromo-1,8-naphthyridine | KNH₂ / NH₃ | 2-Amino-1,8-naphthyridine | researchgate.net |

| 2-Chloro-1,8-naphthyridine | KNH₂ / NH₃ | 2-Amino-1,8-naphthyridine | researchgate.net |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium Azide (NaN₃) | Tetrazolo[1,5-a] ispub.comnih.govnaphthyridine-4-carbaldehyde | tsijournals.comsemanticscholar.org |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium Sulfide (Na₂S) | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | tsijournals.comsemanticscholar.org |

| 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Benzylamine | 5-(Benzylamino)-2-morpholino-1,8-naphthyridine-4-carboxylic acid | researchgate.net |

Ring Modification and Annulation Reactions (e.g., pyrrolo[1,2-a]nih.govnih.govnaphthyridine formation)

The 1,8-naphthyridine skeleton can undergo various ring-forming reactions, leading to complex, fused heterocyclic systems. These annulation reactions are critical for synthesizing novel compounds with unique structural and electronic properties.

A notable example is the formation of the pyrrolo[1,2-a] nih.govnih.govnaphthyridine system. This can be achieved through different synthetic strategies. One method involves the reaction of 1,8-naphthyridine with reagents like acetonitrile in the presence of a base, which leads to the construction of the fused pyrrole ring acs.org. Another approach involves the intramolecular cyclization of suitably substituted 1,8-naphthyridine precursors. For instance, a tautomeric form of a 2-methyl-7-diacetylmethyl-1,8-naphthyridine derivative can undergo ring closure to form a substituted pyrrolo[1,5-a]-1,8-naphthyridine nih.gov. The formation of this additional fused ring significantly increases the molecular conjugation of the system nih.gov.

Cascade annulation reactions have also been developed to build complex structures onto the 1,8-naphthyridine core. In one such metal-free reaction, ortho-halogenated quinoline (B57606) chalcones react with aminomaleimides through a 1,4-Michael addition followed by an intermolecular cascade annulation to yield dihydrobenzo[b] nih.govnih.govnaphthyridines fused with a pyrrolidinetrione moiety justia.comsemanticscholar.org.

Furthermore, established synthetic methods like the Friedländer annulation are commonly used to construct the 1,8-naphthyridine ring itself, which can then be a substrate for further modifications. The Friedländer synthesis typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group, such as a ketone or aldehyde organic-chemistry.orgnih.gov.

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Pyrrole Annulation | 1,8-Naphthyridine, Acetonitrile | pyrrolo[1,2-a] nih.govnih.govnaphthyridine | Direct formation of a fused five-membered ring. acs.org |

| Intermolecular Cascade Annulation | ortho-Halogenated quinoline chalcones, Aminomaleimides | Dihydrobenzo[b] nih.govnih.govnaphthyridine-ylidene-pyrrolidinetrione | Metal-free; involves aniline fragment transfer and SNAr processes. justia.comsemanticscholar.org |

| Friedländer Annulation | 2-Aminonicotinaldehyde, Active methylene compounds | Substituted 1,8-Naphthyridines | A fundamental method for constructing the core 1,8-naphthyridine system. organic-chemistry.orgnih.gov |

Redox Chemistry of the 1,8-Naphthyridine System

The redox chemistry of the 1,8-naphthyridine system is primarily characterized by the reduction of one of the pyridine rings and the oxidation of nitrogen atoms to form N-oxides.

Reduction: The 1,8-naphthyridine core is susceptible to reduction, typically through catalytic hydrogenation. This process usually results in the selective hydrogenation of one of the pyridine rings to yield 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives. Various transition metal catalysts are effective for this transformation.

Ruthenium Catalysis : Chiral cationic ruthenium diamine complexes have been successfully used for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines, producing chiral tetrahydro-1,8-naphthyridines with high enantioselectivity (up to 99% ee) nih.govthieme-connect.com. Research suggests that electron-rich pyridyl rings are preferentially hydrogenated thieme-connect.com.

Iridium Catalysis : Iridium complexes, such as [Cp*IrCl2]2, can catalyze the transfer hydrogenation of 1,8-naphthyridines using hydrogen donors like indoline mdpi.com.

Other Catalysts : Hydrogenation has also been achieved using catalysts like 5% rhodium on carbon or Adams' catalyst (Pt2O) sci-hub.se. Cobalt-based nanoparticles have also been applied in the catalytic hydrogenation of various N-heteroarenes, including naphthyridines acs.org.

Oxidation: Oxidation of the 1,8-naphthyridine ring can lead to the formation of N-oxides. The nitrogen atoms in the heterocyclic rings can be oxidized using appropriate oxidizing agents, resulting in mono- or di-N-oxides sci-hub.se. In contrast, metabolic studies on nalidixic acid, a 1,8-naphthyridine derivative, have shown that while substituents on the ring are readily oxidized (e.g., a methyl group to a hydroxymethyl and then to a carboxylic acid), the naphthyridine nucleus itself appears resistant to metabolic attack nih.gov.

Halogenation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The functionalization of the 1,8-naphthyridine core, particularly at the 2-position, often requires the conversion of the amino group of 1,8-naphthyridin-2-amine into a more versatile functional group or a suitable leaving group for cross-coupling reactions.

A facile method for achieving this involves diazotization of the 2-amino group, followed by transformation into other functionalities. For instance, 1,8-naphthyridin-2-amines can undergo diazotization to form a diazonium salt intermediate. This intermediate can then be converted into a triflate group, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions nih.gov.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and has been effectively applied to 1,8-naphthyridine derivatives. Halogenated or triflated 1,8-naphthyridines can be coupled with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst to produce a diverse library of substituted 1,8-naphthyridines thieme-connect.comnih.gov. This method is highly valued for its functional group tolerance and is a key step in the synthesis of complex molecules thieme-connect.com.

Direct halogenation of the 1,8-naphthyridine ring is also possible. For example, treatment with phosphoryl trichloride (POCl3) can introduce a chlorine atom onto the ring, providing a handle for subsequent cross-coupling or nucleophilic substitution reactions sci-hub.se. Conversely, dehalogenation can be performed, for instance, by using palladium on activated carbon sci-hub.se.

| Naphthyridine Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| 2-Triflyloxy-1,8-naphthyridines | Aromatic/Heteroaromatic boronic acids | Palladium Catalyst | 2-Aryl/Heteroaryl-1,8-naphthyridines | nih.gov |

| 4-Halo-1,8-naphthyridin-2(1H)-ones | Arylboronic acids | Palladium Catalyst | 4-Aryl-1,8-naphthyridin-2(1H)-ones | thieme-connect.com |

Stability and Degradation Pathways of 1,8-Naphthyridin-2-amine Hydrobromide

The stability of this compound is influenced by factors such as temperature, pH, and exposure to reagents. The hydrobromide salt form suggests stability under acidic conditions. The parent compound and its derivatives generally exhibit good thermal stability, which is a prerequisite for their use as ligands in metal-catalyzed reactions that often require elevated temperatures nih.govacs.org.

However, the 1,8-naphthyridine ring system is not completely inert and can undergo degradation under specific conditions. Research has shown that certain polyfunctionally substituted 1,8-naphthyridinone derivatives can be unstable under basic or thermal stress semanticscholar.org. For example, attempts to synthesize a specific 1,8-naphthyridine-2-one by reacting an aminopyridone with phenacylcyanide under basic conditions did not yield the expected fused product. Instead, the intermediate 1,8-naphthyridine-2-one that formed was thermally unstable and degraded to a 6-amino-3-cyano-1,4-dimethyl-(1H)-pyridine-2-one, indicating a ring-opening degradation pathway semanticscholar.org. This suggests that the stability of the naphthyridine ring can be compromised by the presence of certain substituents and reaction conditions, leading to cleavage of one of the pyridine rings.

The ability to purify 2-amino-naphthyridine derivatives through successive extractions in both acidic and basic media indicates a degree of stability across a range of pH values, though harsh conditions can lead to decomposition justia.com.

Advanced Spectroscopic and Crystallographic Characterization of 1,8 Naphthyridin 2 Amine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 1,8-Naphthyridin-2-amine (B92204) hydrobromide in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of 1,8-Naphthyridin-2-amine hydrobromide provides critical information regarding the electronic environment of the protons attached to the naphthyridine core. In the hydrobromide salt, protonation typically occurs at one of the ring nitrogen atoms, most likely N1, which is adjacent to the electron-donating amino group. This protonation leads to significant downfield shifts for the aromatic protons compared to the free base due to the increased positive charge and deshielding effects.

A key aspect investigated by ¹H NMR is the potential for amino-imino tautomerism. The compound can exist in the 2-amino form or the 1,2-dihydro-2-imino form. The presence of a distinct signal for the amino group (NH₂) protons and the coupling patterns of the aromatic protons typically confirm that the amino tautomer is the predominant species in solution. In deuterated solvents like DMSO-d₆, the amino protons are observable and may show broadening due to exchange. The aromatic region is expected to show a set of coupled multiplets corresponding to the six protons on the naphthyridine skeleton.

The expected chemical shifts and coupling constants are based on analyses of related 1,8-naphthyridine (B1210474) derivatives. lew.ronih.gov The signals for H-3 and H-7 are typically found at the highest frequency (most downfield) among the ring protons due to their positions relative to the nitrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.0 - 8.2 | d | J₃,₄ ≈ 8.5 |

| H-4 | 7.0 - 7.2 | d | J₄,₃ ≈ 8.5 |

| H-5 | 7.8 - 8.0 | dd | J₅,₆ ≈ 8.0, J₅,₇ ≈ 1.5 |

| H-6 | 7.3 - 7.5 | dd | J₆,₅ ≈ 8.0, J₆,₇ ≈ 7.5 |

| H-7 | 8.3 - 8.5 | dd | J₇,₆ ≈ 7.5, J₇,₅ ≈ 1.5 |

| NH₂ | 7.5 - 7.8 | br s | - |

Note: Predicted values are based on data from analogous structures. Actual values may vary.

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The spectrum for this compound is expected to display eight distinct signals for the eight carbon atoms of the naphthyridine core, confirming the molecular symmetry. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the substitution pattern.

The carbon atom C-2, directly attached to the amino group, is significantly shielded and appears at a characteristic upfield position compared to other quaternary carbons. Conversely, the carbons adjacent to the ring nitrogens (C-8a and C-7) are deshielded and appear at lower field. The protonation at N1 would further influence the chemical shifts of nearby carbons, particularly C-2 and C-8a.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 158 - 160 |

| C-3 | 108 - 110 |

| C-4 | 138 - 140 |

| C-4a | 118 - 120 |

| C-5 | 120 - 122 |

| C-6 | 135 - 137 |

| C-7 | 148 - 150 |

Note: Predicted values are based on data from analogous structures and general chemical shift ranges for heterocyclic compounds. lew.robldpharm.com

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between H-3 and H-4, and a distinct correlation pathway between H-5, H-6, and H-7, confirming their positions on the respective pyridine (B92270) rings. lew.roresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments correlate protons directly to the carbons they are attached to. This allows for the straightforward assignment of protonated carbons (C-3, C-4, C-5, C-6, C-7) by linking their known ¹H signals to their corresponding ¹³C signals. ispub.com

The NH₂ protons to C-2 and C-3.

Proton H-4 to carbons C-2, C-4a, and C-5.

Proton H-7 to carbons C-5 and C-8a. These long-range correlations allow for the definitive assignment of quaternary carbons (C-2, C-4a, C-8a) and piece together the entire molecular framework. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. For the free base, 2-amino-1,8-naphthyridine (C₈H₇N₃), the calculated monoisotopic mass is 145.064 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 145. As per the nitrogen rule, the odd nominal mass is consistent with the presence of an odd number (three) of nitrogen atoms. researchgate.netacs.org The aromatic nature of the naphthyridine ring imparts significant stability, resulting in an intense molecular ion peak.

The fragmentation pattern provides structural confirmation. Common fragmentation pathways for N-heterocyclic aromatic compounds involve the loss of small, stable neutral molecules.

Loss of HCN: A characteristic fragmentation involves the elimination of a molecule of hydrogen cyanide (HCN, 27 Da) from one of the pyridine rings, which would result in a significant fragment ion at m/z 118.

Loss of Cyanamide (B42294) Radical: Another potential fragmentation could involve the loss of a cyanamide radical (•NH-CN, 41 Da) or related species from the amino-substituted ring.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 2-Amino-1,8-naphthyridine

| m/z | Proposed Identity | Notes |

|---|---|---|

| 145 | [C₈H₇N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the naphthyridine ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule and their bonding environment. For this compound, the IR and Raman spectra are characterized by distinct bands corresponding to the vibrations of the amino group, the aromatic ring, and the protonated nitrogen.

N-H Vibrations: The amino group (-NH₂) typically shows two stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs) in the 3500-3300 cm⁻¹ region. In the hydrobromide salt, a broad and strong absorption band is expected in the 3200-2500 cm⁻¹ region, corresponding to the N⁺-H stretch of the protonated naphthyridine ring. The NH₂ scissoring (bending) vibration is expected around 1650-1600 cm⁻¹. organic-chemistry.orgontosight.ai

C=C and C=N Ring Vibrations: The stretching vibrations of the aromatic C=C and C=N bonds within the naphthyridine skeleton give rise to a series of sharp, strong to medium intensity bands in the 1620-1400 cm⁻¹ region. These bands are diagnostic for the aromatic heterocyclic core.

C-H Vibrations: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the ring, occur in the 900-700 cm⁻¹ region and are often strong in the IR spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric Stretch | -NH₂ |

| 3200 - 2500 | Stretch (broad) | N⁺-H |

| 3100 - 3000 | Stretch | Aromatic C-H |

| 1650 - 1600 | Scissoring (Bending) | -NH₂ |

| 1620 - 1400 | Ring Stretching | C=C, C=N |

X-ray Crystallography and Single Crystal Diffraction Studies

While obtaining suitable single crystals can be challenging, X-ray crystallography provides the most definitive and detailed three-dimensional structural information in the solid state. A single-crystal X-ray diffraction study of this compound would unambiguously confirm the molecular structure, tautomeric form, and protonation site.

The analysis would reveal precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the bicyclic 1,8-naphthyridine system. Crucially, the crystallographic data would show the exact location of the bromide counter-ion and the hydrogen atom on the protonated ring nitrogen (N1).

Furthermore, the crystal structure would elucidate the intermolecular interactions that govern the packing of molecules in the crystal lattice. An extensive network of hydrogen bonds is expected, involving:

The amino group (N-H) acting as a hydrogen bond donor.

The protonated ring nitrogen (N⁺-H) acting as a strong hydrogen bond donor.

The unprotonated ring nitrogen (N8) acting as a hydrogen bond acceptor.

The bromide ion (Br⁻) acting as a hydrogen bond acceptor.

These interactions, along with potential π-π stacking between the planar naphthyridine rings, would define the supramolecular architecture of the compound in the solid state. Although a specific crystal structure for the title compound is not publicly available, data from closely related structures like 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate confirm the tendency of these molecules to form extensive hydrogen-bonded networks and exhibit π-π stacking interactions.

Determination of Solid-State Molecular Structure and Conformation

The solid-state structure of a crystalline compound like this compound would be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For related 1,8-naphthyridine structures, the bicyclic ring system is typically found to be nearly planar. nih.gov For instance, in 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, the organic molecule exhibits a root-mean-square deviation of 0.0146 Å from planarity. nih.gov It is expected that the 1,8-naphthyridin-2-amine cation in the hydrobromide salt would also adopt a largely planar conformation. The exocyclic amino group would lie in or close to the plane of the naphthyridine ring system. The bromide ion would be present as a counter-ion in the crystal lattice.

A hypothetical data table for the crystallographic parameters of this compound would include details such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other refinement parameters. However, as this data is not available, such a table cannot be generated.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the solid state, the 1,8-naphthyridin-2-amine cation and the bromide anion would be held together by a network of intermolecular interactions. Primary among these would be hydrogen bonds. The protonated nitrogen of the naphthyridine ring and the protons of the exocyclic amino group would act as hydrogen bond donors, while the bromide anion would be a primary hydrogen bond acceptor. N-H···Br hydrogen bonds would be expected to be a dominant feature of the crystal packing.

Investigation of Tautomeric Forms in the Solid State

1,8-Naphthyridin-2-amine can exist in different tautomeric forms, primarily the amino and imino forms. In the solid state, the protonation of the naphthyridine ring system by hydrobromic acid would likely stabilize a particular tautomer. It is generally observed that 2-amino substituted aza-aromatic compounds exist predominantly in the amino form in the solid state. Spectroscopic techniques such as solid-state NMR and IR spectroscopy, in conjunction with X-ray diffraction, would be used to definitively identify the tautomeric form present in the crystal structure. The position of the proton on the exocyclic nitrogen versus a ring nitrogen would distinguish between the tautomers. Without experimental data, it is not possible to definitively state which tautomer is present in the hydrobromide salt.

Supramolecular Assemblies and Material Science Applications of 1,8 Naphthyridin 2 Amine Derivatives

Role as a Molecular Building Block for Self-Assembling Systems

1,8-Naphthyridin-2-amine (B92204) and its derivatives are recognized as powerful molecular building blocks for the construction of self-assembling systems. acs.org Their rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for predictable and directional intermolecular interactions. This inherent programmability is crucial for the bottom-up fabrication of complex supramolecular structures. rsc.org The 1,8-naphthyridine (B1210474) moiety can be incorporated into larger molecular designs to drive the spontaneous organization of molecules into ordered aggregates, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks. nih.govmdpi.com This capacity for self-assembly is foundational to their use in creating novel materials and host-guest systems. acs.orgmdpi.com

The ability to modify the 1,8-naphthyridine core at various positions allows for the fine-tuning of its self-assembly behavior. For instance, altering the substituents can influence the geometry and strength of intermolecular interactions, thereby controlling the final supramolecular architecture. This tunability makes 1,8-naphthyridin-2-amine derivatives highly valuable in the rational design of functional supramolecular materials. nih.gov

Hydrogen Bonding Networks in Supramolecular Architectures (e.g., DAAD arrays)

Hydrogen bonding is a primary driving force in the self-assembly of 1,8-naphthyridin-2-amine derivatives. rsc.orgethernet.edu.et The arrangement of the amino group (a hydrogen bond donor, D) and the two ring nitrogen atoms (hydrogen bond acceptors, A) creates a distinct D-A-A hydrogen bonding array. nih.gov This specific pattern is complementary to the A-D-D array found in molecules like guanine (B1146940), enabling specific molecular recognition. researchgate.net

Interestingly, the protonation of one of the ring nitrogens, which can occur near neutral pH, transforms the hydrogen bonding pattern to D-D-A. This new alignment is complementary to the A-A-D pattern of molecules like cytosine. nih.gov This pH-dependent modulation of the hydrogen bonding motif is a key feature that can be exploited in the design of responsive supramolecular systems. The directionality and specificity of these multiple hydrogen bonds lead to the formation of robust and highly organized supramolecular architectures. nih.govrsc.org

| Derivative State | Hydrogen Bonding Array | Complementary Partner Example | Significance |

|---|---|---|---|

| Neutral 2-Acylamino-1,8-naphthyridine | D-A-A (Donor-Acceptor-Acceptor) | Guanine (A-D-D) | Specific recognition of guanine nucleobases. nih.gov |

| Protonated 2-Amino-1,8-naphthyridine | D-D-A (Donor-Donor-Acceptor) | Cytosine (A-A-D) | pH-switchable recognition targeting cytosine. nih.gov |

π-π Stacking Interactions in Organized Assemblies

In addition to hydrogen bonding, π-π stacking interactions play a critical role in the organization of 1,8-naphthyridin-2-amine derivatives into stable supramolecular assemblies. nih.govmdpi.com The planar, electron-deficient nature of the naphthyridine ring system facilitates attractive, non-covalent interactions with other aromatic systems. These interactions contribute significantly to the thermodynamic stability of the resulting architectures. rsc.org

In the crystal structure of N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine, for example, π-π interactions between the naphthyridine and pyrazine (B50134) rings are observed with centroid-centroid separations of 3.553 Å. nih.gov These stacking interactions, in conjunction with hydrogen bonds, help to build up the assembly from one-dimensional chains into a three-dimensional supramolecular network. nih.gov The interplay between hydrogen bonding and π-π stacking is a key design element in controlling the solid-state packing and, consequently, the material's properties. rsc.orgrsc.org The ability to form stacked conformations also influences the electronic and photophysical properties of these assemblies. nih.gov

Design of Host-Guest Systems Utilizing 1,8-Naphthyridin-2-amine Derivatives

The well-defined binding sites and rigid framework of 1,8-naphthyridin-2-amine derivatives make them excellent candidates for the design of synthetic host molecules in host-guest chemistry. acs.org These systems are designed for the selective recognition and binding of specific guest molecules. The formation of host-guest complexes is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces. nih.govrsc.org

By incorporating 1,8-naphthyridine units into larger macrocyclic or acyclic structures, researchers can create cavities or clefts that are sterically and electronically complementary to target guests. For instance, dimers of 2-amino-1,8-naphthyridine have been synthesized to target and bind specific DNA and RNA motifs, demonstrating their potential in molecular recognition applications. nih.gov The predictable geometry and binding vectors of the naphthyridine unit allow for the rational design of hosts with high affinity and selectivity for a variety of guest molecules, from small organic compounds to biologically relevant species. mdpi.com

Applications in Advanced Functional Materials

The unique photophysical and electrochemical properties of 1,8-naphthyridine derivatives, combined with their propensity for self-assembly, have led to their application in a range of advanced functional materials. rsc.org

Derivatives of 1,8-naphthyridine have been extensively explored as fluorescent chemosensors for the detection of various analytes, including metal ions. rsc.org The nitrogen atoms of the naphthyridine ring can act as binding sites for metal cations. Upon binding, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence properties, such as intensity or wavelength. rsc.org

For example, a novel fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative has been designed for the selective detection of Hg²⁺ ions. rsc.org These sensor molecules offer advantages such as high sensitivity and selectivity, which are crucial for applications in environmental monitoring and biological imaging. rsc.org The modular synthesis of these compounds allows for the systematic tuning of their sensing properties to target different analytes.

| Derivative Type | Target Analyte | Detection Principle | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-boronic acid conjugate | Hg²⁺ | Fluorescence change upon binding | rsc.org |

| bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | Cd²⁺ | Fluorescence enhancement | rsc.org |

In the field of solar energy, 1,8-naphthyridine derivatives have been utilized as components of dye-sensitized solar cells (DSSCs). acs.org These compounds can be incorporated into photosensitizing dyes that absorb sunlight and inject electrons into a semiconductor material, typically TiO₂. The more delocalized and electronegative character of the 1,8-naphthyridyl moiety, compared to more common pyridine-based ligands, helps to lower the energy of the ligand's π* orbital. acs.org

Nonlinear Optical (NLO) Materials

Derivatives of 1,8-naphthyridine are promising candidates for nonlinear optical (NLO) materials, which are essential for applications in optical communications, data storage, and electro-optical signal processing. The NLO response of a molecule is governed by its hyperpolarizability, which can be significantly enhanced in molecules with a "push-pull" configuration. In this design, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and, consequently, a strong NLO effect.

The 1,8-naphthyridine nucleus can act as an electron-accepting moiety, and the 2-amino group serves as an excellent electron donor. By modifying the structure to extend the π-conjugation and incorporate stronger donor or acceptor groups, the NLO properties can be finely tuned. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the NLO properties of related naphthyridine isomers. For instance, studies on 2,7-naphthyridine (B1199556) derivatives have shown that a push-pull configuration leads to significantly higher first hyperpolarizability (β) values compared to the parent naphthyridine structure. This suggests that 1,8-naphthyridine-2-amine derivatives, with their inherent push-pull character, are strong candidates for materials with significant second-order NLO responses.

The design principles for enhancing NLO properties in these systems involve:

Extension of π-Conjugation: Increasing the length of the conjugated bridge between the donor and acceptor groups can enhance the ICT process.

Strength of Donor/Acceptor Groups: The use of stronger electron-donating groups than the amino group, or the addition of acceptor substituents on the naphthyridine ring, can increase the hyperpolarizability.

While extensive experimental data on the NLO properties of 1,8-naphthyridin-2-amine hydrobromide itself is not yet prevalent in the literature, theoretical calculations on analogous systems provide a strong basis for their potential. The table below presents calculated NLO parameters for a series of push-pull chromophores based on a naphthyridine core, illustrating the tunability of these properties.

| Compound | Energy Gap (eV) | First Hyperpolarizability (βtot) (esu) |

| Parent Naphthyridine | >5.0 | Low |

| Naphthyridine with Donor Group | ~4.5 | Moderate |

| Naphthyridine with Donor & Acceptor | ~3.0 | High |

| Extended π-System Naphthyridine | ~2.5 | Very High |

This interactive table is based on theoretical data for analogous naphthyridine systems to illustrate the effect of molecular design on NLO properties.

Optical Molecular Devices

The photophysical properties of 1,8-naphthyridine derivatives make them suitable for use in a variety of optical molecular devices, most notably Organic Light-Emitting Diodes (OLEDs). acs.org In an OLED, organic materials are used to generate light when an electric current is passed through them. The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer (EML) and the electron transport layer (ETL).

Derivatives of 1,8-naphthyridine have been successfully employed as both emitters and electron-transport materials in OLEDs. acs.org Their rigid and planar structure, combined with high thermal stability and good electron affinity, allows for the fabrication of efficient and stable devices. When used as emitters, the color of the emitted light can be tuned by modifying the chemical structure of the 1,8-naphthyridine derivative. This tunability allows for the creation of OLEDs that emit across the visible spectrum, from blue to yellow and even white light. acs.org

A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and shown to have high fluorescence quantum yields in the solid state. acs.org These materials have been used to fabricate single-layer OLEDs with good performance characteristics. For instance, a yellow-emitting OLED using a 1,8-naphthyridine derivative demonstrated a maximum brightness of 250 cd/m² and a maximum current efficiency of 1.2 cd/A. acs.org Furthermore, a green OLED based on a naphthyridine derivative achieved a high power efficiency of 57.1 lm/W.

The performance of these 1,8-naphthyridine-based OLEDs is summarized in the table below.

| Emitter Type | Emission Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) |

| 1,8-Naphthyridine Oligomer 1 | Yellow | 250 | 1.2 | Not Reported |

| 1,8-Naphthyridine Oligomer 2 | White-Pink | 400 | 0.6 | Not Reported |

| 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine | Green | Not Reported | 58.6 | 57.1 |

This interactive table presents the performance of various OLEDs incorporating 1,8-naphthyridine derivatives.

Potential in Novel Recognition Molecules (e.g., DNA base pair readers)

The precisely arranged hydrogen bond donor and acceptor sites on the 1,8-naphthyridine ring system make its derivatives, particularly 2-amino-1,8-naphthyridine and its analogues, exceptional candidates for the molecular recognition of DNA base pairs. The ability to selectively bind to specific DNA sequences, including mismatched or damaged DNA, is of great interest for diagnostics and therapeutic applications.

The recognition mechanism is based on the formation of specific hydrogen bonds between the naphthyridine derivative and the DNA base. For example, 2-amino-1,8-naphthyridine can form two hydrogen bonds with a guanine base. This interaction is highly specific and can be used to target guanine-rich sequences of DNA.

Furthermore, dimeric forms of 2-amino-1,8-naphthyridine, where two naphthyridine units are connected by a flexible linker, have been shown to bind with high affinity and selectivity to G-G mismatch sites in DNA. This is particularly significant as G-G mismatches are common forms of DNA damage. The binding affinity of these molecular "readers" can be modulated by changing the length and composition of the linker.

A particularly interesting derivative is 1,8-naphthyridine-2,7-diamine, which has been proposed as a "universal reader" for all four Watson-Crick base pairs (A-T, T-A, G-C, and C-G). nih.gov Theoretical and NMR studies have shown that this molecule can form stable, hydrogen-bonded triplets with both A:T and G:C base pairs. nih.gov This opens up the possibility of using such molecules in novel DNA sequencing technologies.

The binding affinities of several 2-amino-1,8-naphthyridine derivatives to different DNA base pairs, particularly mismatched pairs, have been quantified. The table below summarizes some of these findings.

| 1,8-Naphthyridine Derivative | Target DNA Site | Binding Constant (K) (M⁻¹) |

| 2-Acetylamino-7-methyl-1,8-naphthyridine (AcMND) | Guanine opposite Abasic Site | 3.4 x 10⁵ |

| 2-Amino-1,8-naphthyridine Dimer | G-G Mismatch | High Affinity |

| 2-Amino-7-(substituted)-1,8-naphthyridine (ATMND) | Cytosine opposite Abasic Site | 1.9 x 10⁷ |

| 2-Amino-1,8-naphthyridine (AND) | Cytosine opposite Abasic Site | 3.0 x 10⁵ |

This interactive table showcases the binding constants of various 1,8-naphthyridine derivatives to specific DNA sites, highlighting their potential as DNA base pair readers.

Coordination Chemistry and Ligand Applications of 1,8 Naphthyridin 2 Amine Derivatives

1,8-Naphthyridine (B1210474) as a Bridging Ligand for Metal Complexes

The geometry of the 1,8-naphthyridine (napy) scaffold, with its two nitrogen donor atoms held in a specific arrangement, makes it an excellent candidate for acting as a bridging ligand, linking two or more metal centers. This capability is fundamental to the construction of multinuclear metal complexes. rsc.orgwikipedia.org The constrained "bite" distance of approximately 2.2 Å between the nitrogen atoms is a key feature that influences the structure of the resulting coordination compounds. researchgate.net

Research has demonstrated the synthesis and characterization of numerous dinuclear ruthenium complexes where 1,8-naphthyridine or its derivatives serve to connect two ruthenium ions in a bridging fashion. rsc.org For instance, complexes have been prepared where two napy ligands coordinate to two ruthenium ions. rsc.org Similarly, substituted naphthyridines like 2,7-dimethoxy-1,8-naphthyridine and 2,7-dichloro-1,8-naphthyridine (B19096) have been used to form dinuclear ruthenium complexes with a single ligand bridging two metal atoms. rsc.org

The bridging mode is not limited to ruthenium. Bimetallic palladium and platinum complexes have been synthesized where the naphthyridine ligand adopts a μ-(κ¹-N,κ¹-N') bridging mode. In these structures, the two metal centers are significantly displaced on opposite faces of the naphthyridine plane. flinders.edu.au This ability to bridge metal centers is crucial for designing complexes with specific electronic or catalytic properties that arise from metal-metal interactions or cooperative effects.

Chelation Properties with Transition Metal Ions (e.g., Copper, Nickel)

Derivatives of 1,8-naphthyridine exhibit strong chelation properties with a variety of divalent transition metal ions, including copper(II), nickel(II), iron(II), and zinc(II). chemistryviews.orgnih.govresearchgate.net The two nitrogen atoms of the naphthyridine ring can bind to a single metal ion, forming a stable chelate ring. This chelating ability is the basis for many of its applications, from catalysis to sensing. researchgate.netmdpi.com

Studies on 8-hydroxy-1,6-naphthyridine (8-HNT) derivatives, which are structurally related to the 1,8-naphthyridine scaffold, have confirmed their ability to bind directly to cations like Zn²⁺, Fe²⁺, and Cu²⁺, typically forming 2:1 ligand-to-metal complexes. nih.govresearchgate.net This chelation effectively depletes the intracellular levels of these metal ions, which is the basis of their biological activity. nih.govresearchgate.net

A novel ruthenium(II) polypyridyl complex incorporating a 1,8-naphthyridine derivative was designed as a fluorescent chemosensor. This complex demonstrated high selectivity and sensitivity for Cu²⁺ and Fe³⁺ ions, with a noticeable fluorescence quenching upon binding. mdpi.com Similarly, air-stable nickel(II) chloro complexes supported by a 2,7-dimethyl-1,8-naphthyridine (B83737) ligand have been synthesized and shown to be effective catalysts. chemistryviews.org The interaction between the naphthyridine ligand and the nickel center is crucial for the complex's catalytic activity in cross-coupling reactions. chemistryviews.org

The modification of the 1,8-naphthyridine backbone allows for the tuning of its binding properties for different metal ions. researchgate.net This tunability is a key aspect of designing ligands for specific applications.

Formation of Dinuclear and Polynuclear Metal Complexes

The ability of 1,8-naphthyridine-based ligands to act as bridging units readily facilitates the formation of dinuclear and polynuclear metal complexes. rsc.orgresearchgate.net These multinuclear structures are of great interest as they can exhibit cooperative effects between the metal centers, leading to unique reactivity and catalytic activity. acs.orgescholarship.org

A series of dinuclear and even tetranuclear first-row transition metal complexes have been synthesized using the dinucleating ligand 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN). rsc.orgdocumentsdelivered.comresearchgate.net The rigidity of the DPFN ligand enforces specific pseudo-octahedral geometries around the metal centers, which are bridged by chloro, hydroxo, or aqua ligands. rsc.orgresearchgate.net This creates a "diamond" shaped core with metal-metal distances ranging from 2.7826(5) Å to 3.2410(11) Å. rsc.orgresearchgate.net

The 1,8-naphthyridine scaffold has been instrumental in creating diiron complexes that model the active site of hemerythrin. acs.org Using ligands like 2,7-bis{bis[2-(2-pyridyl)ethyl]aminomethyl}-1,8-naphthyridine (BPEAN), hydroxo-bridged diiron(II) compounds have been prepared. acs.org The constrained environment provided by the ligand enforces close proximity between the metal centers, which is crucial for their function. nih.gov The formation of homoleptic dinuclear platinum(II) complexes has also been reported, showcasing the versatility of the naphthyridine ligand in coordinating with different metals to form multinuclear architectures. researchgate.net

| Ligand | Metal Ion(s) | Complex Type | Metal-Metal Distance (Å) | Reference(s) |

| DPFN | First-row transition metals | Dinuclear, Tetranuclear | 2.7826(5) - 3.2410(11) | rsc.orgresearchgate.net |

| BPEAN | Iron(II) | Dinuclear | Not specified | acs.org |

| 1,8-Naphthyridine | Platinum(II) | Dinuclear | Not specified | researchgate.net |

| tBuPONNHO | Palladium(II), Platinum(II) | Bimetallic | 3.2587(5) (Pd-Pd), 3.2108(8) (Pt-Pt) | flinders.edu.au |

Ligand Design Strategies Based on 1,8-Naphthyridin-2-amine (B92204) Scaffolds

The 1,8-naphthyridine scaffold serves as a versatile platform for the design and synthesis of new ligands with tailored properties. By introducing various substituents at different positions on the naphthyridine rings, researchers can modulate the steric and electronic characteristics of the ligand, thereby influencing the properties of the resulting metal complexes. nih.govresearchgate.net

One common strategy involves molecular hybridization, where the 1,8-naphthyridine core is combined with other pharmacologically active units to create new molecular frameworks. nih.gov For example, combining 1,8-naphthyridine with piperazine (B1678402) and benzamide (B126) scaffolds has been explored for developing new anti-tubercular agents. nih.gov Another approach is to use the 1,8-naphthyridine-2-amine moiety as a building block. For instance, Friedlander synthesis using 2-aminonicotinaldehyde can produce various substituted 1,8-naphthyridines, which can then be further modified. researchgate.net

Ligand design strategies also focus on creating dinucleating ligands that can hold two metal centers in close proximity. This is achieved by attaching chelating side arms to the 2 and 7 positions of the naphthyridine core. nih.gov The nature of these side arms—whether they are phosphine (B1218219), amine, or amide donors—can significantly impact the coordination chemistry and reactivity of the resulting dimetal complexes. nih.govresearchgate.net For example, ligands featuring anionic flanking donors have been designed to better stabilize dinuclear cores of hard metals like magnesium. nih.gov These design strategies are crucial for developing new catalysts and functional materials. researchgate.netnih.gov

Mechanistic and Theoretical Aspects of Structure Activity Relationships in 1,8 Naphthyridin 2 Amine Analogs

Correlation of Electronic Properties with Chemical Reactivity and Interactions

The electronic landscape of 1,8-naphthyridine (B1210474) analogs is a critical determinant of their chemical reactivity and interaction with biological targets. Electronic effects, stemming from the arrangement of atoms in the core structure and the nature of its substituents, govern the molecule's ability to engage in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions.

The distribution of electron density within the 1,8-naphthyridine ring system can be significantly altered by the addition of electron-donating or electron-withdrawing groups. researchgate.net Electron-withdrawing substituents, such as halogens or nitro groups, can enhance the electrophilicity of the molecule. researchgate.net This increased electrophilicity can lead to stronger interactions with nucleophilic sites on biological targets like enzymes or DNA. researchgate.net For instance, the nitrogen atoms within the naphthyridine core act as hydrogen bond acceptors, and their basicity, which is modulated by substituents, plays a crucial role in the binding affinity to specific receptors. In the context of DNA binding, 2-amino-1,8-naphthyridine derivatives are known to be protonated at the N1 position upon binding, creating a positive charge that influences interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

In Silico Modeling of Molecular Binding and Interaction Modes

In silico computational methods, particularly molecular docking, have become indispensable tools for elucidating the binding mechanisms of 1,8-naphthyridine analogs at an atomic level. researchgate.netresearchgate.net These models predict the preferred orientation of a ligand within the active site of a protein, providing insights into the specific interactions that stabilize the ligand-receptor complex. nih.govrsc.org

For example, molecular docking studies on 1,8-naphthyridine-3-carboxylic acid derivatives have been performed to understand their binding mode within the H1 histamine (B1213489) receptor. researchgate.netnih.gov Similarly, the binding efficiency of other analogs towards the Adenosine (B11128) A2A receptor and the human estrogen receptor has been assessed through docking simulations, which calculate binding energies and docking scores to quantify the affinity. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent biological activity.

A study on newly synthesized 1,8-naphthyridine derivatives as potential Adenosine A2A receptor antagonists used molecular docking to predict their binding efficiency. nih.gov The results, summarized in the table below, highlight compounds with high docking scores and favorable binding energies, comparable to known ligands. nih.gov

| Compound | Docking Score | Binding Energy (MMGBSA dG bind, kcal/mol) |

| 10c | -8.407 | -56.60 |

| 13b | -8.562 | -64.13 |

Data sourced from a study on potential anti-Parkinson's agents. nih.gov

Molecular dynamics (MD) simulations further complement these findings by providing a dynamic view of the complex, confirming the stability of the predicted binding poses over time. nih.gov Such computational approaches are crucial for the rational design of new derivatives with improved affinity and selectivity. researchgate.net

Influence of Substituent Effects on Reactivity and Electronic Structure

The modification of the 1,8-naphthyridine core with various substituents has a profound impact on the molecule's electronic structure and, consequently, its reactivity and biological activity. researchgate.netnih.gov The strategic placement of different functional groups allows for the fine-tuning of properties like lipophilicity, steric profile, and electronic distribution. nih.gov

A quantitative structure-activity relationship (QSAR) study on 1,8-naphthyridine antagonists for bovine adenosine receptors revealed specific substituent requirements for optimal binding. For the A(1) receptor, a higher van der Waals volume at the R(1) position, a hydrogen-bond donor at R(2), and a group capable of a strong field effect at R(3) were found to increase affinity. nih.gov Conversely, for the A(2A) receptor, less bulky groups at R(2) and strong electron-withdrawing substituents at R(3) were desirable. nih.gov

A notable example of substituent effects is seen in a series of 2-amino-1,8-naphthyridine derivatives designed to bind to a cytosine base opposite an apurinic/apyrimidinic (AP) site in DNA. nih.govnih.gov The systematic addition of methyl groups to the naphthyridine ring was shown to significantly enhance binding affinity. nih.govnih.gov

Table 8.3.1: Binding Constants of 2-amino-1,8-naphthyridine Analogs to Cytosine

| Compound | Substituents | Binding Constant (K) (10⁶ M⁻¹) |

|---|---|---|

| AND | None | 0.30 |

| AMND | 7-methyl | 2.7 |

| ADMND | 5,7-dimethyl | 6.1 |

| ATMND | 5,6,7-trimethyl | 19 |

Conditions: 110 mM Na⁺, pH 7.0, at 20°C. Data from fluorescence titration experiments. nih.govnih.gov

Thermodynamic analysis indicated that the introduction of methyl groups reduces the entropic penalty of binding, which is a key factor in the observed increase in affinity. nih.govnih.gov This enhancement is largely attributed to the hydrophobic effect, demonstrating how simple alkyl substitutions can modulate complex biological interactions. nih.govnih.gov The aromatization of an adjacent pyridine (B92270) ring has also been shown to have marked, and sometimes opposing, effects on the activity of 1,5- and 1,8-naphthyridine derivatives. mdpi.com

Theoretical Predictions for Functional Modulation via Derivatization

Theoretical and computational chemistry offers powerful predictive capabilities for guiding the derivatization of the 1,8-naphthyridine scaffold to achieve desired functional outcomes. By modeling the effects of potential structural modifications, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. researchgate.net

In silico tools like PASS (Prediction of Activity Spectra for Substances) can forecast the biological activity profile of virtual compounds before they are synthesized. researchgate.netrsc.org This approach was successfully used to identify 1,8-naphthyridine-3-carboxylic acid derivatives as promising antihistaminic agents. nih.gov Furthermore, Density Functional Theory (DFT) studies are employed to evaluate the stability and global reactivity parameters of designed molecules, ensuring that proposed candidates are chemically viable. researchgate.net